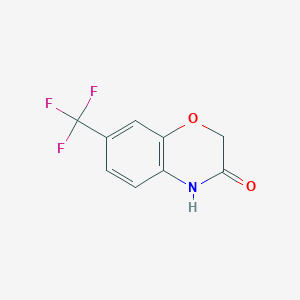

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one

描述

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a chemical compound that features a trifluoromethyl group attached to a benzoxazinone core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the introduction of a trifluoromethyl group into the benzoxazinone structure. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be facilitated by photoredox catalysis, which uses visible light to drive the reaction . The reaction conditions often involve the use of ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow strategies to generate trifluoromethyl anions on demand. This method employs readily available organic precursors and cesium fluoride as the primary fluorine source .

化学反应分析

Types of Reactions

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl sulfonyl chloride for trifluoromethylation and various oxidizing or reducing agents depending on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, photoredox-catalyzed reactions can yield a variety of trifluoromethylated products .

科学研究应用

Medicinal Chemistry

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating various diseases.

- Anticancer Activity : Studies have indicated that benzoxazine derivatives exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in targeting cancer cells .

- Antimicrobial Properties : Research has shown that compounds with the benzoxazine structure can possess antimicrobial activity. The incorporation of the trifluoromethyl moiety may further enhance this activity due to increased electron-withdrawing effects .

Material Science

The compound is also explored for its utility in developing advanced materials.

- Polymer Chemistry : this compound can serve as a monomer in synthesizing high-performance polymers. Its unique structure allows for the formation of thermosetting resins with improved thermal stability and mechanical properties .

- Coatings and Adhesives : The compound's chemical stability and resistance to solvents make it suitable for applications in coatings and adhesives, where durability is essential .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a series of benzoxazine derivatives, including this compound, showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the potential of this compound as a lead structure for anticancer drug development .

Case Study 2: Development of High-performance Polymers

In another study focusing on polymer synthesis, researchers utilized this compound as a building block for creating phenolic resins. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional phenolic resins, making them suitable for aerospace applications .

作用机制

The mechanism of action of 7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity. This allows it to interact effectively with biological targets, such as enzymes and receptors, thereby exerting its effects .

相似化合物的比较

Similar Compounds

Trifluoromethyl sulfonyl chloride: Used as a source of the trifluoromethyl radical in various reactions.

Triflusal: A compound with a trifluoromethyl group that has applications in medicine as a platelet aggregation inhibitor

Uniqueness

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its benzoxazinone core combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

生物活性

7-(Trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound characterized by its unique benzoxazinone core and the presence of a trifluoromethyl group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies.

- IUPAC Name: 7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one

- Molecular Formula: C₉H₆F₃NO₂

- Molecular Weight: 217.15 g/mol

- CAS Number: 1215325-65-7

The biological activity of this compound is primarily attributed to its lipophilicity and metabolic stability due to the trifluoromethyl group. This enhances its ability to interact with various biological targets, including enzymes and receptors. The compound's mechanism involves:

- Enzyme Inhibition: It can inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.

Anticonvulsant Activity

Research has demonstrated that derivatives of benzoxazinones exhibit anticonvulsant properties. For instance, a study found that related compounds displayed protective effects in the maximal electroshock (MES) test, with significant efficacy observed in specific derivatives . The ED50 value for some derivatives was reported as low as 31.7 mg/kg, indicating promising anticonvulsant potential.

Antimicrobial Activity

The benzoxazinone structure has been linked to antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the trifluoromethyl group enhances the compound's interaction with microbial membranes, potentially leading to increased permeability and cell death.

Anti-inflammatory Activity

Studies suggest that compounds with a similar structure exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This activity is crucial for developing treatments for chronic inflammatory conditions.

Study on Anticonvulsant Effects

A study evaluated several benzoxazinone derivatives for their anticonvulsant activity using the MES test. The results indicated that compounds with modifications at the benzyl position showed enhanced activity compared to their parent structures .

| Compound | ED50 (mg/kg) | Protective Index |

|---|---|---|

| 7-(4-fluorobenzylamino) | 31.7 | 7.2 |

| 7-(trifluoromethyl) | TBD | TBD |

Evaluation of Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of benzoxazinones against various pathogens. The results highlighted that certain derivatives exhibited IC50 values below 500 nM against resistant strains, showcasing their potential as therapeutic agents .

属性

IUPAC Name |

7-(trifluoromethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)5-1-2-6-7(3-5)15-4-8(14)13-6/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRPFRMNFZIHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。